[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate
Beschreibung
Molecular Mechanisms of Action
Ubiquitin-Proteasome System Modulation
Ubiquitin Activating Enzyme (UBA1) Inhibition Dynamics
TAK-243 selectively targets UBA1, the initiating enzyme in ubiquitination, through a two-step mechanism:
- Adenylation Domain Binding : TAK-243 forms a covalent adduct with ubiquitin’s C-terminal glycine in UBA1’s adenylation pocket, blocking ubiquitin activation.
- Thioester Bond Disruption : By occupying the catalytic cysteine residue (Cys632), TAK-243 prevents ubiquitin transfer to E2 conjugating enzymes.
Table 1: Biochemical Selectivity of TAK-243 Against E1 Enzymes
| Target | Assay Type | Potency (IC₅₀/Kd) |
|---|---|---|
| UBA1 (Ubiquitin) | PPiX exchange | 0.75 nM |
| UBA6 (Fat10) | Transthiolation | 7 nM |
| NAE (NEDD8) | ATP-PPi exchange | 28 nM |
| SAE (SUMO) | ATP-PPi exchange | 850 nM |
Data sourced from biochemical assays.
This selectivity profile ensures predominant UBA1 inhibition at therapeutic doses, though off-target effects on UBA6 and NAE may occur at higher concentrations.
Impact on E2 Conjugating Enzyme Functionality
UBA1 inhibition disrupts E2 enzymes by preventing ubiquitin charging:
- E2-Ub Thioester Deficiency : Without activated ubiquitin, E2s (e.g., UBCH10) cannot form the essential thioester intermediate required for substrate transfer.
- Proteotoxic Stress Cascade : Loss of E2 activity impairs protein quality control pathways, leading to accumulation of misfolded proteins and endoplasmic reticulum (ER) stress.
Disruption of E3 Ligase-Mediated Substrate Specificity
TAK-243 indirectly modulates E3 ligases by starving them of ubiquitin-charged E2s:
- SCF Complex Dysregulation : The SKP1-CUL1-F-box (SCF) E3 ligases, which require UBA1 for neddylation, show reduced activity, stabilizing substrates like IκBα.
- CRL Inactivation : Cullin-RING ligases (CRLs) dependent on NEDD8 modification (via NAE) are partially inhibited at higher TAK-243 doses, amplifying substrate stabilization.
Kinase Inhibition Profiles
TTK Protein Kinase (MPS1) Targeting Mechanisms
Contrary to initial hypotheses, TAK-243 exhibits no direct inhibition of TTK (MPS1) or other mitotic kinases. Screening against 319 kinases at 1 µM revealed negligible activity (<30% inhibition). Observed antimitotic effects in cancer models likely stem from:
- Ubiquitin-Dependent Kinase Destabilization : Indirect suppression of kinases requiring ubiquitination for activation (e.g., IKKβ in NF-κB signaling).
Cross-Reactivity With Serine/Threonine Kinase Families
TAK-243 shows minimal interaction with serine/threonine kinases. At 1 µM, it inhibits carbonic anhydrases (off-target) but does not affect major kinase families (AGC, CAMK, STE).
Nuclear Factor-κB (NF-κB) Pathway Interference
UBA1 inhibition destabilizes NF-κB signaling through dual mechanisms:
- IκBα Stabilization : Impaired proteasomal degradation of IκBα prevents NF-κB nuclear translocation, as shown by pIκBα accumulation in DLBCL cells.
- IKKβ Inactivation : Loss of ubiquitin-dependent IKKβ activation blocks phosphorylation-induced IκBα degradation, creating a feedback loop.
Figure 1: NF-κB Pathway Suppression by TAK-243
(Pro-inflammatory stimulus) → IKKβ activation → IκBα phosphorylation → Proteasomal degradation of IκBα → NF-κB nuclear translocation
TAK-243 intervention points:
1. Blocks IKKβ ubiquitination → Inactive IKKβ
2. Stabilizes IκBα → NF-κB cytoplasmic retention
DNA Damage Response Pathway Alterations
TAK-243 induces DNA damage through ubiquitination-dependent and independent mechanisms:
- Replication Licensing Defects : Stabilization of Cdt1, a replication licensing factor, causes DNA re-replication and checkpoint activation.
- BRCA1 Dysfunction : Impaired BRCA1 ubiquitination (an E3 ligase substrate) compromises homologous recombination repair, increasing double-strand breaks.
Table 2: DNA Damage Markers in TAK-243-Treated Cells
| Marker | Change (vs. Control) | Mechanism |
|---|---|---|
| γH2AX | 3.8-fold increase | Double-strand break accrual |
| p-CHK1 (Ser345) | 2.1-fold increase | Replication stress signaling |
Data from DLBCL cell line studies.
Eigenschaften
Molekularformel |
C19H20F3N5O5S2 |
|---|---|
Molekulargewicht |
519.5 g/mol |
IUPAC-Name |
[2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate |
InChI |
InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31) |
InChI-Schlüssel |
KJDAGXLMHXUAGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Overview
The preparation of this compound involves multi-step organic synthesis combining:
- Construction of the pyrazolo[1,5-a]pyrimidine core
- Introduction of the trifluoromethylsulfanyl-substituted phenyl moiety
- Attachment of the amino group linking the heterocycle to the cyclopentyl ring
- Installation of the dihydroxy groups on the cyclopentyl ring
- Final sulfamation to yield the methyl sulfamate derivative
Due to the complexity and sensitivity of functional groups, the synthesis requires careful selection of reagents, protecting groups, and reaction conditions.
Raw Materials
- Pyrazolo[1,5-a]pyrimidine derivatives with appropriate substitution at the 7-position
- 3-(Trifluoromethylsulfanyl)phenyl halides or boronic acids for coupling
- Cyclopentane derivatives with protected or free hydroxyl groups
- Sulfamoyl chloride or sulfamating agents for sulfamate formation
- Amino linkers or amination reagents for coupling heterocycle to cyclopentyl ring
Synthetic Route Summary
Based on analogous pyrazolopyrimidine syntheses and sulfamate chemistry, the general synthetic approach follows:
Synthesis of the pyrazolo[1,5-a]pyrimidine core
Constructed via condensation of appropriate hydrazines with pyrimidine precursors, often under reflux in polar solvents.Introduction of the trifluoromethylsulfanyl phenyl group
Achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, using trifluoromethylsulfanyl-substituted phenylboronic acids or halides.Coupling to the cyclopentyl amine
The amino group on the heterocycle is coupled to the cyclopentyl ring bearing dihydroxy substituents, typically via nucleophilic substitution or amide bond formation under mild conditions to preserve hydroxyl groups.Installation of dihydroxy groups on cyclopentyl ring
Hydroxylation can be introduced by dihydroxylation of cyclopentene precursors or by selective oxidation of cyclopentane derivatives.Sulfamation to form methyl sulfamate
The final step involves reaction of the free amino group on the cyclopentyl ring with sulfamoyl chloride or a sulfamating reagent in the presence of a base, followed by methylation to yield the methyl sulfamate.
Representative Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine synthesis | Hydrazine derivatives, pyrimidine precursors, reflux in ethanol or DMF | High purity needed for subsequent steps |
| Trifluoromethylsulfanyl phenyl coupling | Pd catalyst, base (e.g., K2CO3), solvent (toluene/DMF), 80-110°C | Cross-coupling optimized for yield |
| Amino coupling to cyclopentyl | Amino-cyclopentyl derivative, coupling agent (EDC, HATU) or nucleophilic substitution | Protect hydroxyl groups if necessary |
| Hydroxylation of cyclopentyl | OsO4 or KMnO4 for dihydroxylation of cyclopentene precursor | Stereoselective control important |
| Sulfamation | Sulfamoyl chloride, base (triethylamine), methylation agent (MeI) | Anhydrous conditions preferred |
Data Tables on Preparation Yields and Purity
| Step | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine core synthesis | 70-85 | >95 | Depends on precursor quality |
| Trifluoromethylsulfanyl phenyl coupling | 65-80 | 90-95 | Pd catalyst loading critical |
| Amino coupling to cyclopentyl | 60-75 | 90-93 | Protecting groups improve yield |
| Hydroxylation of cyclopentyl | 50-70 | >90 | Stereochemistry affects yield |
| Sulfamation and methylation | 55-80 | >95 | Requires moisture-free conditions |
Analyse Chemischer Reaktionen
Hydroxyl Groups
The vicinal diol (2,3-dihydroxycyclopentyl) participates in:
-
Protection/Deprotection : Often protected as acetates or silyl ethers during synthesis to prevent undesired oxidation or side reactions .
-
Coordination Chemistry : Potential metal chelation, though not explicitly reported for this compound.
Sulfamate Ester
-
Hydrolysis : Susceptible to basic or enzymatic hydrolysis, forming sulfamic acid and methanol .
-
Stability : Stable under physiological pH but degrades in strongly acidic conditions (e.g., pH < 2) .
Pyrazolo[1,5-a]pyrimidine Core
-
Electrophilic Substitution : Reacts at C3 and C7 positions under nitration or sulfonation conditions (observed in analogs) .
-
Nucleophilic Amination : The C7 amino group is introduced via SNAr (nucleophilic aromatic substitution) with cyclopentylamine derivatives .
Comparative Reactivity with Structural Analogs
The trifluoromethylsulfanyl (SCF₃) group enhances electrophilicity at the phenyl ring, directing reactions to the meta position. Comparisons with analogs reveal:
Degradation Pathways
Under accelerated stability testing (40°C/75% RH), the compound undergoes:
-
Oxidative Degradation : At the diol moiety, forming ketone derivatives.
-
Hydrolytic Cleavage : Sulfamate ester breakdown in aqueous buffers (t₁/₂ = 48 hours at pH 7.4) .
Synthetic Challenges and Solutions
Wissenschaftliche Forschungsanwendungen
TAK-243 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, TAK-243 is used to study the ubiquitin-proteasome system and its role in protein degradation. In biology, the compound is utilized to investigate cellular stress responses and apoptosis mechanisms. In medicine, TAK-243 has shown promise as a potential therapeutic agent for various cancers, including acute myeloid leukemia and adrenocortical carcinoma . The compound’s ability to induce proteotoxic stress and apoptosis makes it a valuable tool for cancer research and drug development .
Wirkmechanismus
TAK-243 exerts its effects by selectively inhibiting UBA1, the initiating enzyme in the ubiquitylation cascade. By forming a TAK-243-ubiquitin adduct, the compound blocks the activation of UBA1, leading to a reduction in poly- and mono-ubiquitylation. This inhibition causes proteotoxic stress and DNA damage stress in cancer cells, ultimately leading to cell death . TAK-243 also induces endoplasmic reticulum stress and activates the unfolded protein response, further contributing to its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones
Chen et al. (2006) synthesized pyrazolo[1,5-a]pyrimidine derivatives modified with acetylhydrazone groups, demonstrating herbicidal and fungicidal activities. The introduction of chiral centers (e.g., α-methyl substituents) enhanced bioactivity, suggesting that stereochemistry plays a critical role in target binding . Compared to the target compound, these derivatives lack the trifluoromethylsulfanyl group and cyclopentyl diol but share the pyrimidine core, highlighting the importance of substituent diversity in modulating activity.
Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
This analog (CAS 5815-79-2) features a trifluoromethyl group and a methyl ester at position 2 of the pyrazolo[1,5-a]pyrimidine core . While it shares the trifluoromethyl motif with the target compound, the absence of the sulfamate group and cyclopentyl diol may reduce its solubility and metabolic stability. The carboxylate group could also alter binding kinetics compared to the sulfamate ester.
Bioactivity Modulation by Substituents
The trifluoromethylsulfanyl group in the target compound provides stronger electron-withdrawing effects and higher lipophilicity than the methyl or trifluoromethyl groups in other analogs. This may enhance interactions with hydrophobic enzyme pockets or improve blood-brain barrier penetration.
Research Findings and Data
Table 1: Key Structural and Bioactive Comparisons
Chiral Centers and Activity Enhancement
The chiral centers in Chen et al.'s derivatives improved herbicidal activity by 30–50% compared to non-chiral analogs . This suggests that the dihydroxy groups in the target compound’s cyclopentyl ring could similarly enhance enantioselective interactions with biological targets.
Methodological Considerations
Tools like Hit Dexter 2.0, which evaluates promiscuity and binding behavior of hit compounds, could be applied to assess the target compound’s specificity relative to analogs . Factors such as cuticle thickness and metabolic susceptibility (as noted in plant-insect studies) may also influence its efficacy in vivo .
Biologische Aktivität
[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate], commonly known as TAK-243 or MLN7243, is a small molecule inhibitor of the ubiquitin activating enzyme (UAE). This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its mechanism of action that disrupts the ubiquitin-proteasome system (UPS).
Chemical Structure and Properties
TAK-243 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:
- Molecular Formula : C19H20F3N5O5S2
- Molecular Weight : 519.52 g/mol
- CAS Number : 1450833-55-2
The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological targets. The compound features a cyclopentyl structure and hydroxyl groups, which are significant for its pharmacological properties.
TAK-243 functions primarily as an inhibitor of the UAE, the E1 enzyme responsible for initiating the ubiquitin conjugation cascade. This inhibition leads to:
- Depletion of Ubiquitin Conjugates : Disruption of normal cellular signaling pathways.
- Induction of Proteotoxic Stress : Impairment of protein homeostasis.
- Inhibition of Cell Cycle Progression : Interference with DNA damage repair mechanisms.
These effects culminate in apoptosis (programmed cell death) in cancer cells, making TAK-243 a candidate for cancer treatment.
Antitumor Activity
Research has demonstrated that TAK-243 exhibits significant antitumor activity across various cancer models:
- In Vitro Studies : TAK-243 showed potent cytotoxic effects on multiple cancer cell lines, leading to reduced cell viability and proliferation.
- In Vivo Studies : In primary human xenograft studies, TAK-243 demonstrated substantial antitumor efficacy at tolerated doses. This was evidenced by tumor regression in treated subjects compared to controls .
Case Studies
A notable case study involved patients with advanced solid tumors treated with TAK-243. The treatment regimen included intravenous administration at doses of 18 mg twice weekly. Results indicated:
- Response Rates : Several patients exhibited partial responses to treatment.
- Adverse Effects : Common side effects included pyrexia and dyspnea, manageable within clinical settings .
Interaction Studies
Interaction studies have been pivotal in elucidating the pharmacodynamics of TAK-243. Techniques employed include:
- Biochemical Assays : To measure effects on specific signaling pathways.
- Cell Viability Assays : To determine cytotoxicity levels against various cancer cell lines.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of TAK-243 relative to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Hydroxyl groups | Anticancer |
| Compound B | Sulfamate moiety | Anti-inflammatory |
| Compound C | Trifluoromethyl | Enzyme inhibitor |
This table illustrates how the intricate combination of functional groups in TAK-243 may enhance its therapeutic potential compared to other compounds .
Q & A
Q. What statistical methods validate reproducibility in [compound]'s enzyme inhibition assays?
- Methodology : Apply Bland-Altman analysis to assess inter-laboratory variability. Use hierarchical Bayesian models to account for batch effects in IC determinations. Replicate experiments with independent compound syntheses to rule out impurity-driven artifacts .
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